molecular formula C11H12 B103318 1,1-Dimethylindene CAS No. 18636-55-0

1,1-Dimethylindene

Cat. No.: B103318
CAS No.: 18636-55-0
M. Wt: 144.21 g/mol
InChI Key: HVBHEPYJVAMWCY-UHFFFAOYSA-N
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Description

1,1-Dimethylindene is an organic compound with the molecular formula C₁₁H₁₂. It is a derivative of indene, where two methyl groups are attached to the same carbon atom in the indene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylindene can be synthesized through several methods. One common method involves the alkylation of indene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Another method involves the dehydration of 1,1-dimethylindan-3-ol using a strong acid such as sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then undergoes elimination to form this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes. One such method involves the dehydrogenation of 1,1-dimethylindan using a metal catalyst such as palladium on carbon. This process is carried out at high temperatures and under a hydrogen atmosphere to ensure complete dehydrogenation.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylindene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium on carbon, leading to the formation of 1,1-dimethylindan.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound. For example, bromination using bromine in the presence of a Lewis acid such as aluminum chloride can yield 3-bromo-1,1-dimethylindene.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, elevated temperatures.

    Substitution: Bromine, aluminum chloride, room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: 1,1-Dimethylindan.

    Substitution: 3-Bromo-1,1-dimethylindene.

Scientific Research Applications

1,1-Dimethylindene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research on this compound derivatives has shown potential biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a monomer in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 1,1-dimethylindene and its derivatives depends on the specific chemical reactions they undergo. For example, in electrophilic substitution reactions, the methyl groups on the indene ring increase the electron density, making the ring more reactive towards electrophiles. This facilitates the formation of substitution products.

In biological systems, the mechanism of action of this compound derivatives may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound of 1,1-dimethylindene, lacking the two methyl groups.

    1,1-Diphenylindene: A derivative of indene with two phenyl groups attached to the same carbon atom.

    1,1-Dimethylindan: A saturated analog of this compound, where the double bond in the indene ring is reduced.

Uniqueness of this compound

This compound is unique due to the presence of two methyl groups on the same carbon atom in the indene ring. This structural feature imparts distinct chemical properties, such as increased reactivity towards electrophiles and the ability to undergo specific oxidation and reduction reactions. Additionally, the presence of the methyl groups can influence the compound’s biological activity, making it a valuable compound for research in various fields.

Properties

IUPAC Name

1,1-dimethylindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBHEPYJVAMWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171882
Record name 1,1-Dimethylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18636-55-0
Record name 1,1-Dimethylindene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018636550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylindene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170885
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dimethylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylindene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL498QAK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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